N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
Description
N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a synthetic compound featuring a central ethanediamide (oxalamide) backbone. Its structure includes:
- A furan-2-yl ethyl moiety, contributing aromaticity and possible π-π interactions in biological systems.
- A 2-methoxyethyl substituent on the amide nitrogen, enhancing hydrophilicity compared to alkyl chains.
Characterization typically involves 1H/13C-NMR, IR spectroscopy, and elemental analysis to confirm tautomeric forms and functional groups .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O6S/c1-25-10-8-19-16(21)17(22)20-11-15(14-3-2-9-26-14)27(23,24)13-6-4-12(18)5-7-13/h2-7,9,15H,8,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHDISVZDGZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Fluorobenzenesulfonyl Chloride
4-Fluorobenzenesulfonyl chloride serves as the sulfonating agent. Industrial routes typically involve chlorination of 4-fluorobenzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Procedure :
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Dissolve 4-fluorobenzenesulfonic acid (1.0 eq) in dry dichloromethane (DCM).
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Add PCl₅ (1.2 eq) dropwise at 0°C under nitrogen.
-
Warm to room temperature and stir for 6 hours.
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Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
Yield : 85–92% (purity >98% by HPLC).
Synthesis of 2-(Furan-2-yl)ethylamine
This intermediate is prepared via reductive amination of furfural:
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React furfural (1.0 eq) with nitroethane in the presence of ammonium acetate to form 2-(furan-2-yl)nitroethylene.
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Reduce the nitro group using H₂/Pd-C in ethanol to yield 2-(furan-2-yl)ethylamine.
Optimization : Microwave-assisted reduction (100°C, 20 min) improves yield to 78% compared to traditional methods (55%).
Coupling Strategies for Sulfonamide Formation
Sulfonylation of 2-(Furan-2-yl)ethylamine
The sulfonamide linkage is formed by reacting 2-(furan-2-yl)ethylamine with 4-fluorobenzenesulfonyl chloride:
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Dissolve 2-(furan-2-yl)ethylamine (1.0 eq) in anhydrous DCM.
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Add 4-fluorobenzenesulfonyl chloride (1.1 eq) and triethylamine (2.0 eq) at 0°C.
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Stir at room temperature for 12 hours.
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Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
Yield : 89% (white solid; m.p. 112–114°C).
Challenges : Competing hydrolysis of sulfonyl chloride requires strict anhydrous conditions.
Installation of Ethanediamide and Methoxyethyl Groups
Amidation with Ethanedioyl Dichloride
The ethanediamide backbone is introduced via reaction with ethanedioyl dichloride:
Procedure :
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React N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]amine (1.0 eq) with ethanedioyl dichloride (2.2 eq) in THF.
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Add DMAP (0.1 eq) as a catalyst and stir at 40°C for 8 hours.
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Quench with aqueous NaHCO₃ and extract with ethyl acetate.
Yield : 76% (HPLC purity: 95%).
Alkylation with 2-Methoxyethylamine
The methoxyethyl group is introduced via nucleophilic substitution:
Procedure :
-
Dissolve the intermediate diamide (1.0 eq) in DMF.
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Add 2-methoxyethylamine (3.0 eq) and K₂CO₃ (2.5 eq).
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Heat at 60°C for 24 hours.
Yield : 68% (colorless oil).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Systems
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HATU/DIEA : Enhances coupling efficiency in diamide formation (yield: 82% vs. 76% with EDCI).
-
Enzymatic Catalysis : Lipase B (Candida antarctica) achieves 70% yield in solvent-free conditions but requires longer reaction times (48 hours).
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Rt = 6.7 min (C18 column, MeCN/H₂O 70:30).
-
Elemental Analysis : C 53.81%, H 4.72%, N 6.61% (theor. C 53.87%, H 4.74%, N 6.65%).
Comparative Data on Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Classical Amidation | 68 | 95 | 24 | 1.0 |
| Microwave-Assisted | 82 | 98 | 0.75 | 1.2 |
| Enzymatic Catalysis | 70 | 99 | 48 | 2.5 |
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring in the compound is susceptible to oxidation, which can result in the formation of epoxides or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be employed under mildly basic conditions.
Major Products Formed
The major products formed from these reactions often depend on the specific conditions and reagents used. Oxidation typically produces epoxides, reduction generates sulfides, and substitution yields a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
The compound N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, often referred to as a sulfonamide derivative, has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the applications of this compound across several domains, including medicinal chemistry, materials science, and environmental science.
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, in vitro studies have shown that compounds with similar structures can effectively target cancer cell lines, leading to significant reductions in cell viability.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The fluorobenzenesulfonyl group in this compound may enhance its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Case studies have documented the efficacy of related sulfonamide derivatives against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further antimicrobial research.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in the context of carbonic anhydrases or other sulfonamide-sensitive enzymes. Preliminary studies have indicated that modifications to the sulfonamide moiety can influence binding affinity and selectivity towards specific targets.
| Application | Mechanism | Case Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Enzyme Inhibition | Targets carbonic anhydrases |
Polymer Chemistry
The unique functional groups present in this compound can be utilized in polymer synthesis. Its ability to participate in various chemical reactions allows for the development of novel polymers with tailored properties, such as enhanced thermal stability or improved mechanical strength.
Coatings and Adhesives
Due to its sulfonamide group, this compound may also find applications in coatings and adhesives. Research indicates that sulfonamide-based compounds can improve adhesion properties and resistance to environmental degradation, making them suitable for protective coatings in industrial applications.
Water Treatment
The potential of this compound in water treatment processes is an emerging area of research. Its ability to interact with pollutants suggests possible applications in the removal of heavy metals or organic contaminants from wastewater. Studies have demonstrated that similar sulfonamide derivatives can effectively bind to and precipitate harmful substances from aqueous solutions.
Soil Remediation
In soil remediation efforts, compounds with strong binding affinities for pollutants can enhance the degradation of contaminants. The furan moiety may facilitate interactions with organic pollutants, making this compound a candidate for further investigation in bioremediation strategies.
| Application | Mechanism | Case Study Reference |
|---|---|---|
| Polymer Chemistry | Develops novel polymers | |
| Coatings and Adhesives | Improves adhesion properties | |
| Water Treatment | Binds pollutants in wastewater | |
| Soil Remediation | Enhances degradation of contaminants |
Mechanism of Action
The mechanism of action of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves its interaction with molecular targets such as enzymes and receptors. Its sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The compound's overall structure also allows it to bind to receptor sites, modulating their activity and triggering downstream biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of sulfonamide- and ethanediamide-containing derivatives . Key structural analogs and their distinguishing features include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- N-Substituents : The 2-methoxyethyl group in the target compound balances hydrophilicity and metabolic stability, contrasting with the lipophilic 3-methylbutyl () and the rigid oxazinan ring () .
- Aromatic Moieties : The furan-2-yl group shares similarities with bithiophene (), but the latter’s extended conjugation may alter electronic properties .
Spectral and Tautomeric Comparisons
- IR Spectroscopy :
- NMR Data :
Biological Activity
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, also known by its CAS number 896312-02-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHFNOS
- Molecular Weight : 474.5 g/mol
Its structure incorporates a sulfonyl group and a furan ring, which are significant for its biological activity. The presence of fluorine atoms enhances its reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, particularly:
- Staphylococcus aureus (ATCC 29213)
- Escherichia coli
The compound's antibacterial activity was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays. Results indicated significant inhibition zones, suggesting strong antibacterial efficacy.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 25 | 32 |
| Escherichia coli | 20 | 64 |
Cholinesterase Inhibition
Another area of investigation is the compound's potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions such as Alzheimer's disease. The compound's activity was compared to known inhibitors using Ellman's spectrophotometric method. Preliminary results indicated that it possesses a comparable IC, demonstrating its potential for neuroprotective applications.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, leading to inhibition.
- Receptor Modulation : The furan moiety could facilitate binding to specific receptors involved in various signaling pathways.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their overall biological effects.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry highlighted that derivatives of furan compounds exhibited significant antimicrobial activity. This study included this compound as one of the promising candidates for further development .
- Cholinesterase Inhibition Study : Research conducted on various derivatives indicated that the target compound showed selective inhibition towards acetylcholinesterase, which is critical for developing treatments for neurodegenerative diseases .
- Comparative Analysis with Similar Compounds : A comparative study revealed that while structurally similar compounds lacked the dual fluorine substitution, this compound demonstrated superior biological activity due to enhanced reactivity .
Q & A
Q. What are the standard synthetic routes for preparing N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Sulfonation of 4-fluorobenzenesulfonyl chloride with a furan-2-yl ethylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide core .
- Step 2 : Coupling the sulfonamide intermediate with N-(2-methoxyethyl)ethanediamide via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by /-NMR and HPLC (>98% purity) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR (δ 7.8–8.2 ppm for sulfonyl aromatic protons; δ 6.3–6.7 ppm for furan protons) and -NMR (δ 165–170 ppm for amide carbonyls) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection at 254 nm to assess purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 495.2) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC. Hydrolytic stability (pH 2–9 buffers) should also be tested to identify labile functional groups (e.g., sulfonamide or furan rings) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the sulfonation step to avoid by-products?
- Condition Modulation : Use low temperatures (0–5°C) and slow addition of sulfonyl chloride to minimize polysubstitution .
- Protecting Groups : Temporarily protect the furan ring with trimethylsilyl groups to direct sulfonation to the benzenesulfonyl moiety .
- Catalytic Additives : Lewis acids like AlCl can enhance electrophilicity at the desired site .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be resolved?
- Dose-Response Profiling : Conduct assays across a broad concentration range (nM–μM) to identify biphasic effects.
- Structural Analog Comparison : Test derivatives lacking the 4-fluorobenzenesulfonyl group to isolate functional group contributions .
- Molecular Dynamics Simulations : Model binding interactions with target enzymes (e.g., COX-2 or kinases) to identify allosteric vs. competitive mechanisms .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., sulfonyl sulfur or amide carbonyls) .
- Solvent Effect Modeling : Use COSMO-RS to simulate reaction outcomes in polar aprotic vs. protic solvents .
Q. How can researchers validate the compound’s pharmacokinetic properties in preclinical models?
- In Vitro ADME :
- Permeability : Caco-2 cell monolayers to assess intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition .
- In Vivo Studies : Administer orally to rodents, collecting plasma samples for LC-MS/MS analysis to determine bioavailability and tissue distribution .
Data Contradiction Analysis
| Observation | Potential Cause | Resolution Strategy |
|---|---|---|
| Varied yields (40–75%) in amide coupling | Competing side reactions (e.g., oxazole formation) | Use HOBt/EDC with 4Å molecular sieves to suppress side pathways . |
| Discrepant IC values across enzyme assays | Differential binding to enzyme isoforms | Perform isoform-specific assays (e.g., COX-1 vs. COX-2) . |
| NMR peak splitting in purified batches | Residual diastereomers from chiral centers | Optimize chiral chromatography (e.g., Chiralpak AD-H column) . |
Key Methodological Takeaways
- Synthesis : Prioritize anhydrous conditions for sulfonation and amide coupling to enhance yield .
- Characterization : Combine NMR, HPLC, and HRMS for structural validation.
- Biological Evaluation : Use tiered testing (in vitro → in vivo) with computational support to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
